molecular formula C14H16O3 B1324723 3-carboethoxyphenyl cyclobutyl ketone CAS No. 898790-54-0

3-carboethoxyphenyl cyclobutyl ketone

Cat. No.: B1324723
CAS No.: 898790-54-0
M. Wt: 232.27 g/mol
InChI Key: OVOBSXIMWGDCNH-UHFFFAOYSA-N
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Description

3-carboethoxyphenyl cyclobutyl ketone is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

3-carboethoxyphenyl cyclobutyl ketone can be synthesized through the esterification of 3-(cyclobutanecarbonyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-(cyclobutanecarbonyl)benzoate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-carboethoxyphenyl cyclobutyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-(cyclobutanecarbonyl)benzoate involves its interaction with various molecular targets. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . The specific pathways and targets depend on the reaction conditions and the presence of catalysts or other reagents.

Comparison with Similar Compounds

3-carboethoxyphenyl cyclobutyl ketone can be compared with other esters such as ethyl benzoate and methyl benzoate:

List of Similar Compounds

Properties

IUPAC Name

ethyl 3-(cyclobutanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)12-8-4-7-11(9-12)13(15)10-5-3-6-10/h4,7-10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOBSXIMWGDCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642520
Record name Ethyl 3-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-54-0
Record name Ethyl 3-(cyclobutylcarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(cyclobutanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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